molecular formula C8H5Cl2N3O2 B1403968 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1260666-52-1

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1403968
M. Wt: 246.05 g/mol
InChI Key: YUMMTTBFLHJEMC-UHFFFAOYSA-N
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Description

“Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is an organic compound


Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines, including pyrrolo[2,3-d]pyrimidines, have been found to display a range of pharmacological effects including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : A structure-activity relationship (SAR) study indicated that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than other related compounds . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .

Antidiabetic Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrrolo[2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme, which could potentially be used to treat diabetes .
  • Results or Outcomes : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for certain compounds, with IC50 values in the 0.252–0.281 mM range .

Biochemical Research

  • Scientific Field : Biochemistry
  • Summary of Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Results or Outcomes : The outcomes of this application would depend on the specific research context and objectives .

Drug Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives have been used as intermediates in the synthesis of drugs . For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate of the bulk drug, Tofatinib .
  • Methods of Application : These compounds are typically synthesized in a laboratory setting and then used in the synthesis of the final drug product .
  • Results or Outcomes : The use of these intermediates can lead to the successful synthesis of the final drug product .

Fluorous Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Dichloropyrimidines, including “methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate”, can be used in fluorous synthesis, a method that uses fluorocarbon-based reagents or solvents to facilitate separation and purification .
  • Results or Outcomes : The outcomes of this application would depend on the specific research context and objectives .

Biological Material

  • Scientific Field : Life Sciences
  • Summary of Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Results or Outcomes : The outcomes of this application would depend on the specific research context and objectives .

properties

IUPAC Name

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-7(14)4-2-3-5(9)12-8(10)13-6(3)11-4/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMMTTBFLHJEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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